molecular formula C10H5ClN2O3 B13010377 4-Chloro-6-nitroquinoline-3-carbaldehyde

4-Chloro-6-nitroquinoline-3-carbaldehyde

Cat. No.: B13010377
M. Wt: 236.61 g/mol
InChI Key: DHZUVUGNCJWEHI-UHFFFAOYSA-N
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Description

4-Chloro-6-nitroquinoline-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C₁₀H₅ClN₂O₃ and a molecular weight of 236.61 g/mol. This multifunctional molecule is characterized by a quinoline scaffold substituted with chloro and nitro groups at positions 4 and 6, respectively, and a reactive aldehyde group at position 3. This specific arrangement of functional groups makes it a versatile and valuable building block in organic synthesis and medicinal chemistry research. The compound serves as a key intermediate for constructing more complex heterocyclic systems. Its reactivity is typical of aldehydes and substituted quinolines, allowing it to participate in nucleophilic addition at the formyl group and condensation reactions with amines to form imines or Schiff bases. Furthermore, the nitro group can be reduced to an amine under specific conditions, providing a pathway to a new class of quinoline derivatives with altered biological activity. In research applications, this compound has shown notable potential as a precursor for antimicrobial agents. Studies on structurally similar quinoline derivatives have demonstrated significant effectiveness against various bacterial strains, with some compounds exhibiting excellent activity against microorganisms like P. aeruginosa and C. albicans . This compound is also a crucial synthon in materials science, particularly for synthesizing donor-π-acceptor systems. Quinoline-3-carbaldehyde derivatives are investigated for their photophysical properties and can be used to prepare compounds with potential applications in optoelectronic materials. The synthesis of this compound can be efficiently achieved through methods like the Vilsmeier-Haack reaction, which is widely used for introducing aldehyde groups onto aromatic systems. This product is intended for research purposes and is strictly labeled For Research Use Only (RUO). It is not designed for human therapeutic or veterinary applications.

Properties

Molecular Formula

C10H5ClN2O3

Molecular Weight

236.61 g/mol

IUPAC Name

4-chloro-6-nitroquinoline-3-carbaldehyde

InChI

InChI=1S/C10H5ClN2O3/c11-10-6(5-14)4-12-9-2-1-7(13(15)16)3-8(9)10/h1-5H

InChI Key

DHZUVUGNCJWEHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1[N+](=O)[O-])Cl)C=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Construction of the quinoline core with appropriate substitution.
  • Introduction of the nitro group at position 6.
  • Chlorination at position 4.
  • Formylation at position 3 to introduce the aldehyde group.

These steps can be performed sequentially or combined depending on the starting materials and reagents.

Preparation of 4-Chloroquinoline Derivatives (Relevant to 4-Chloro-6-nitroquinoline-3-carbaldehyde)

A well-documented method for preparing 4-chloroquinolines involves the reaction of quinoline-3-carboxylic acid derivatives with chlorinating agents in the presence of oxidizing agents. According to a patented process, the key steps are:

  • Reacting a quinoline-3-carboxylic acid or its functional derivative with a chlorinating agent such as phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), or thionyl chloride (SOCl2).
  • Conducting the reaction in the presence of an oxidizing agent like iodine, cupric chloride, or ferric chloride to facilitate chlorination at position 4.
  • The reaction is typically performed at elevated temperatures (e.g., 90–110°C) for several hours to ensure complete conversion.

This method avoids the formation of unstable tetrahydroquinoline intermediates and provides high yields (up to 80%) of 4-chloroquinoline derivatives.

Formylation via Vilsmeier-Haack Reaction

The introduction of the aldehyde group at position 3 is commonly achieved by the Vilsmeier-Haack reaction, which involves:

  • Treating the quinoline derivative with a Vilsmeier reagent generated in situ by mixing phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
  • The reaction is carried out under anhydrous conditions at temperatures ranging from 50°C to 60°C for 16 hours.
  • After completion, the reaction mixture is quenched with ice-cold water, and the product is isolated by filtration and recrystallization.

This method has been successfully applied to synthesize 6-substituted-2-chloroquinoline-3-carbaldehydes with yields around 70%.

Nitration of Quinoline Derivatives

Nitration to introduce the nitro group at position 6 can be performed either before or after quinoline ring formation, depending on the synthetic route. Typical nitration conditions include:

  • Using nitric acid in propionic acid or other suitable solvents.
  • Controlled addition of nitric acid at room temperature followed by heating to 125°C for 2 hours.
  • Work-up involves filtration, washing with saturated sodium bicarbonate solution, and drying to obtain the nitro-substituted quinoline.

Representative Synthetic Route for this compound

Step Reaction Type Reagents & Conditions Outcome/Yield Notes
1 Nitration 4-chloroquinoline derivative + HNO3 in propionic acid, 125°C, 2 h Nitroquinoline intermediate, ~70% yield Controlled nitration at position 6
2 Chlorination Phosphorus oxychloride (POCl3) + iodine, 90–110°C, 2 h 4-chloro-6-nitroquinoline Chlorination at position 4
3 Formylation (Vilsmeier-Haack) POCl3 + DMF, 50–60°C, 16 h This compound, ~70% yield Introduction of aldehyde at position 3

Detailed Research Findings and Analysis

  • Chlorination Efficiency: The use of POCl3 in the presence of iodine as an oxidizing agent is preferred due to high selectivity and yield, minimizing side reactions and degradation of sensitive nitro groups.

  • Formylation Specificity: The Vilsmeier-Haack reaction is highly effective for formylation at position 3 of quinoline derivatives, with reaction conditions optimized to prevent overreaction or decomposition.

  • Nitration Control: Nitration under mild conditions (room temperature addition of nitric acid followed by heating) ensures selective substitution at position 6 without affecting other positions or causing ring degradation.

  • Purification: Products are typically purified by recrystallization from solvents such as ethyl acetate or methanol to achieve high purity suitable for further applications.

Summary Table of Key Reagents and Conditions

Step Reagents Temperature Time Yield (%) Comments
Nitration HNO3 + Propionic acid 25°C (add), 125°C 2 h ~70 Selective nitration at C-6
Chlorination POCl3 + Iodine 90–110°C 2 h 75–80 Chlorination at C-4
Formylation POCl3 + DMF (Vilsmeier reagent) 50–60°C 16 h ~70 Formylation at C-3

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-nitroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed:

    Oxidation: 4-Chloro-6-nitroquinoline-3-carboxylic acid.

    Reduction: 4-Chloro-6-aminoquinoline-3-carbaldehyde.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-6-nitroquinoline-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the development of bioactive molecules with potential antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-nitroquinoline-3-carbaldehyde is largely dependent on its chemical structure and the specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chloro substituent can enhance the compound’s binding affinity to specific targets, further contributing to its biological activity.

Comparison with Similar Compounds

The following analysis compares 4-Chloro-6-nitroquinoline-3-carbaldehyde with structurally related quinoline derivatives, focusing on substituent positions, physicochemical properties, and applications.

Structural and Functional Group Variations

This compound
  • Substituents: Cl (position 4), NO₂ (position 6), CHO (position 3).
  • Key Features: The nitro group at position 6 and chlorine at position 4 create strong electron-withdrawing effects, polarizing the quinoline ring. The aldehyde group at position 3 provides a reactive site for nucleophilic additions.
2-Chloro-6-substituted Quinoline-3-carbaldehydes (e.g., 3a–c in )
  • Substituents: Cl (position 2), variable groups (e.g., NO₂, Br) at position 6, CHO (position 3).
  • Key Differences : The chlorine at position 2 (vs. 4) alters the electronic distribution, reducing steric hindrance near the aldehyde group. This configuration may enhance reactivity in nucleophilic reactions compared to the 4-chloro analog .
6-Bromo-4-chloro-3-nitroquinoline ()
  • Substituents: Br (position 6), Cl (position 4), NO₂ (position 3).
  • Key Differences: The nitro group at position 3 (vs. 6) and bromine at position 6 (vs. nitro) result in distinct electronic properties.
6-Bromo-2-chloro-3-phenylquinoline ()
  • Substituents : Br (position 6), Cl (position 2), phenyl (position 3).
  • Key Differences : The phenyl group at position 3 introduces steric bulk and π-π stacking capabilities, which are absent in the aldehyde-bearing analog. This makes it more suitable for materials science applications (e.g., organic semiconductors) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Notable Reactivity
This compound* ~236.6 (estimated) Likely soluble in DMSO, chloroform High (aldehyde-mediated condensations)
6-Bromo-4-chloro-3-nitroquinoline 287.49 Slight in chloroform, methanol Moderate (halogen exchange reactions)
2-Chloro-6-nitroquinoline-3-carbaldehyde ~237.6 (estimated) Not reported High (hydrazone formation)

*Estimated based on structural analogs.

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